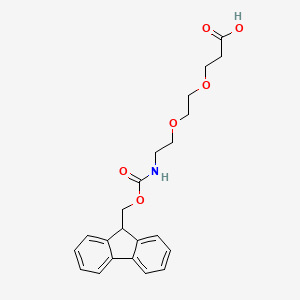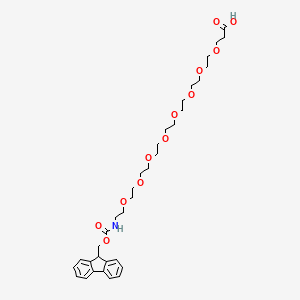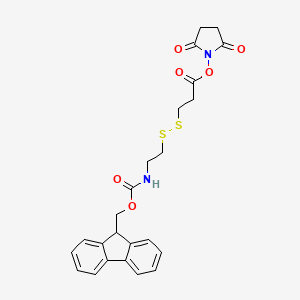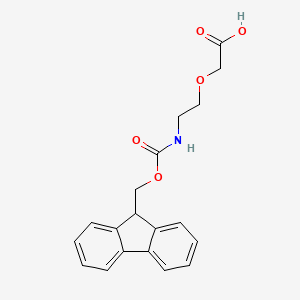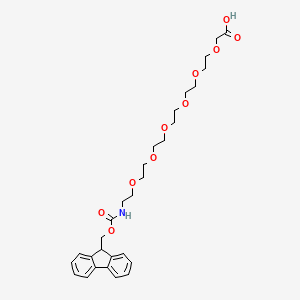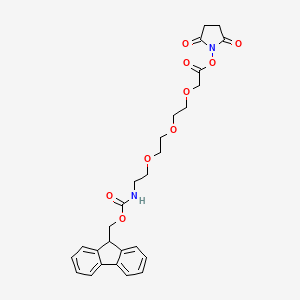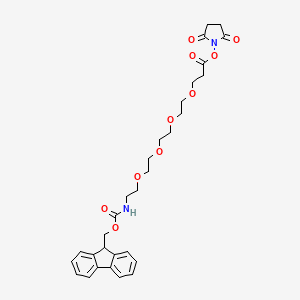
FzM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FzM1 is a biarylurea derivative that acts as a reversible inhibitor of Wnt-b-catenin signaling . It is also known as a negative allosteric modulator (NAM) of the Frizzled4 (Fz4) receptor . This compound is capable of reducing the transcription of TCF/LEF-regulatory genes by blocking the phosphorylation and nuclear translocation of beta-catenin .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H16N2O2S . It is a biarylurea derivative . More detailed structural analysis would require access to specific structural data or crystallographic studies.Physical And Chemical Properties Analysis
This compound is a white to light brown solid . Its molecular weight is 360.43 g/mol . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Optical and Laser Engineering Applications
The Fresnel zone plates (FZP) and photon sieves, combined with super-resolution phase masks, have significant applications in soft X-ray focus and other related fields. This technology enables a smaller or sharper diffractive center spot, which is crucial in beam shaping, mask-less lithography, energy congregation in high power lasers, and soft X-ray focus applications (Jia, Xie, Liu, & Wan, 2010).
Astronomy and Astrophysics
The Netherlands Organization for Scientific Research (NWO) supported FZ in the study of galaxy cluster mock light-cones and their implications in understanding the cluster power spectrum in the universe (Zandanel et al., 2018).
Geotechnical Engineering
In geotechnical engineering, the three-dimensional finite-discrete element method (FDEM) has been used to study the failure processes in Opalinus Clay. This methodology helps in understanding excavation damaged zones around tunnels, highlighting the importance of FZ in geotechnical research (Mahabadi, Kaifosh, Marschall, & Vietor, 2014).
Structural Health Monitoring
The application of Scanning Electron Microscope and the non-local isotropic damage model aids in investigating the Fracture Process Zone (FPZ) in concrete structures. This approach is pivotal in understanding and monitoring the integrity of engineering structures (Hadjab.S, Chabaat, & Thimus, 2007).
Interdisciplinary Research in Science and Technology
The Forschungszentrum Jülich (FZJ) focuses on interdisciplinary research aimed at solving major challenges in health, energy, environment, and information technologies. The institution's approach combines physics and supercomputing to contribute to both fundamental and applied scientific research (Büscher, Lehrach, & Goldenbaum, 2011).
Network Design and Data-Intensive Science
The Science DMZ model represents a set of network design patterns that address data transfer performance issues in scientific research. This model enhances collaboration and accelerates scientific discovery by optimizing network environments for science workflows (Dart, Rotman, Tierney, Hester, & Zurawski, 2013).
Civil Engineering and Structural Monitoring
In civil engineering, smart sensors like fiber Bragg grating (FBG) and piezoelectric impedance sensors (PZT) have been used for health monitoring of rock structures. These technologies help in assessing damage and monitoring the conditions of civil infrastructures like tunnels and caverns (Yang, Annamdas, Wang, & Zhou, 2008).
Mechanical Engineering and Material Science
Research on the effects of machining parameters on the thrust force (Fz) and the cutting torque (Mz) in drilling processes has been conducted to optimize manufacturing techniques. Such studies are essential for the improvement of machining processes in industries (Kyratsis, Markopoulos, Efkolidis, Maliagkas, & Kakoulis, 2018).
Mechanism of Action
Target of Action
FzM1 is a negative allosteric modulator (NAM) of the Frizzled receptor FZD4 . The Frizzled receptor FZD4 is a part of the WNT signaling pathway, which plays a crucial role in embryonic development, stem cell regulation, and tissue homeostasis .
Mode of Action
This compound interacts with its target, FZD4, by binding to an allosteric site located in the intracellular loop 3 (ICL3) of FZD4 . This interaction induces a conformational change in the receptor, which ultimately inhibits the WNT/β-catenin signaling pathway . In the absence of any WNT ligand, this compound.8, a derivative of this compound, can bind to FZD4, promote recruitment of heterotrimeric G proteins, and bias WNT signaling toward a noncanonical route that involves PI3K .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT/β-catenin signaling pathway . By inhibiting this pathway, this compound reduces WNT5A-dependent WNT responsive element (WRE) activity . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and migration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the WNT/β-catenin signaling pathway . This can lead to changes in cellular processes regulated by this pathway, potentially influencing cell proliferation, differentiation, and migration .
properties
IUPAC Name |
1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSACXGWYGCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

